molecular formula C15H13ClN4O4 B2987456 5-chloro-2-methoxy-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide CAS No. 2034321-08-7

5-chloro-2-methoxy-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide

Cat. No.: B2987456
CAS No.: 2034321-08-7
M. Wt: 348.74
InChI Key: MDINZQZFNYTWGJ-UHFFFAOYSA-N
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Description

The compound 5-chloro-2-methoxy-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide features a benzamide core substituted with a 5-chloro-2-methoxy group. The amide nitrogen is further functionalized with a methylene-linked 1,2,4-oxadiazole ring bearing a 5-methylisoxazol-3-yl substituent. This hybrid structure combines aromatic and heterocyclic motifs, which are common in bioactive molecules targeting enzymes or receptors.

Properties

IUPAC Name

5-chloro-2-methoxy-N-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN4O4/c1-8-5-11(19-23-8)14-18-13(24-20-14)7-17-15(21)10-6-9(16)3-4-12(10)22-2/h3-6H,7H2,1-2H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDINZQZFNYTWGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C2=NOC(=N2)CNC(=O)C3=C(C=CC(=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The compound’s uniqueness lies in its 1,2,4-oxadiazole-isoxazole dual heterocyclic system. Below is a comparative analysis with structurally related benzamide derivatives:

Table 1: Structural and Functional Comparison
Compound Name/Structure Core Structure Key Substituents Biological Relevance Reference
Target Compound Benzamide + 1,2,4-oxadiazole 5-Chloro-2-methoxybenzamide; 5-methylisoxazol-3-yl Inferred antiviral/anticancer (based on heterocyclic motifs) -
N-(5-Isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (6) Benzamide + thiadiazole Isoxazol-5-yl, phenyl Synthesized via hydroxylamine coupling; potential antimicrobial activity
2-[[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]thio]-N-[2-[(4-nitrophenyl)amino]ethyl]-benzamide Benzamide + oxadiazole-thioether 5-Methyl-oxadiazole, nitro-phenyl Explicitly cited for anticancer and antiviral applications
N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide Benzamide + thiazole Chloro-thiazole, difluoro Targets pyruvate:ferredoxin oxidoreductase (PFOR) enzyme; antimicrobial
N-[5-(5-Chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methoxybenzamide Benzamide + benzoxazole Chloro-benzoxazole, methylphenyl Structural analogue with potential kinase inhibition

Physicochemical Properties

  • Lipophilicity : The target compound’s methoxy group and methylisoxazole substituent likely enhance lipophilicity (predicted logP ~4.6, based on analogues in ), favoring membrane permeability.
  • Hydrogen Bonding: The absence of hydrogen bond donors (as seen in ) contrasts with compounds like N-(5-chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide, which utilize N–H⋯N/F interactions for crystal packing and target binding.

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